molecular formula C6H6N2O4 B2452908 1-methyl-1H-pyrazole-3,4-dicarboxylic acid CAS No. 10505-21-2

1-methyl-1H-pyrazole-3,4-dicarboxylic acid

Cat. No. B2452908
CAS RN: 10505-21-2
M. Wt: 170.124
InChI Key: YWCVRVKQZHUWKX-UHFFFAOYSA-N
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Description

“1-methyl-1H-pyrazole-3,4-dicarboxylic acid” is an organic compound with the linear formula C6H6N2O4 . It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives were efficiently obtained by the reaction of pyrazole-3-carboxylic acids and pyrazole-3,4-dicarboxylic acid with several aromatic and heteroaromatic sulfonamides .


Molecular Structure Analysis

The molecular structure of “1-methyl-1H-pyrazole-3,4-dicarboxylic acid” is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The structure of three simple pyrazole-4-carboxylic acids unsubstituted in position 1 are discussed based on crystallographic results .


Chemical Reactions Analysis

Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .

Scientific Research Applications

Coordination Complex Synthesis

1-Methyl-1H-pyrazole-3,4-dicarboxylic acid derivatives play a significant role in the synthesis of coordination complexes. Research demonstrates the use of pyrazole-dicarboxylate acid derivatives in creating novel mononuclear Cu(II)/Co(II) coordination complexes. These complexes are characterized by techniques such as single crystal X-ray diffraction, revealing intricate hydrogen-bonded networks (Radi et al., 2015).

Molecular Conformation and Hydrogen Bonding

Another aspect of 1-methyl-1H-pyrazole-3,4-dicarboxylic acid is its role in forming complex hydrogen-bonded framework structures. Different derivatives of this compound have been shown to form structures containing multiple hydrogen-bond types, which are essential in understanding molecular interactions (Asma et al., 2018).

Structural and Spectral Investigations

Research also focuses on the experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives. This includes comprehensive characterizations using NMR, FT-IR spectroscopy, and X-ray diffraction techniques. These studies provide insights into the molecular structure and behavior of such compounds (Viveka et al., 2016).

Synthesis Optimization

There is significant research dedicated to optimizing the synthesis process of pyrazole derivatives. This includes studies on reaction conditions and purification processes, aiming to improve yields and quality of the final product (Zhang Yu-jua, 2013).

Corrosion Inhibition

Interestingly, derivatives of 1-methyl-1H-pyrazole-3,4-dicarboxylic acid are also researched for their potential as corrosion inhibitors. Studies have evaluated the effectiveness of such compounds in reducing corrosion rates in steel, highlighting their potential application in industrial settings (Herrag et al., 2007).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Given the broad range of pharmacological properties of pyrazoles , it is likely that “1-methyl-1H-pyrazole-3,4-dicarboxylic acid” and its derivatives will continue to be an important area of research in the future.

properties

IUPAC Name

1-methylpyrazole-3,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-8-2-3(5(9)10)4(7-8)6(11)12/h2H,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCVRVKQZHUWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-pyrazole-3,4-dicarboxylic acid

CAS RN

10505-21-2
Record name 1-methyl-1H-pyrazole-3,4-dicarboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
KP Carter, AT Kerr, IV Taydakov, CL Cahill - Solid State Sciences, 2018 - Elsevier
A series of seven novel f-element bearing hybrid materials have been prepared from either methyl substituted 3,4 and 4,5-pyrazoledicarboxylic acids, or heterocyclic 1,3- diketonate …
Number of citations: 10 www.sciencedirect.com
AY Dubovtsev, AA Moroz, MV Dmitriev… - Russian Journal of …, 2016 - Springer
Methyl 3-aroyl-1-aryl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates reacted with arylhydrazines to give methyl 3-aroyl-1-aryl-2-(2-arylhydrazinyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-…
Number of citations: 4 link.springer.com
RL Robey, CA Alt, EE Van Meter - Journal of heterocyclic …, 1997 - Wiley Online Library
The reactions of 4‐hydroxy‐5‐oximino‐3‐thiophenecarboxylates with hydrazine and substituted hydrazines have been investigated. The products of the reactions have been shown to …
Number of citations: 10 onlinelibrary.wiley.com

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